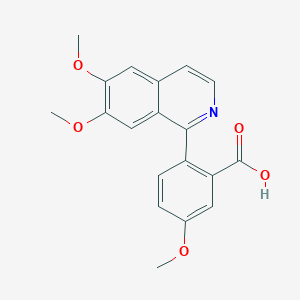

2-(6,7-Dimethoxyisoquinolin-1-yl)-5-methoxybenzoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-(6,7-Dimethoxyisoquinolin-1-yl)-5-methoxybenzoic acid is a complex organic compound that belongs to the class of isoquinoline derivatives. Isoquinoline derivatives are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6,7-Dimethoxyisoquinolin-1-yl)-5-methoxybenzoic acid can be achieved through various synthetic routes. One common method involves the oxidative dehydrogenation and ring opening of lactam in isoindoloisoquinolinones using molecular iodine under sealed tube conditions at 100°C . Another method involves heating the substrate in polyphosphoric acid at 130°C for 2 hours .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the methods mentioned above can be scaled up for industrial production with appropriate modifications to ensure safety and efficiency.

Chemical Reactions Analysis

Key Data:

| Reaction Step | Conditions | Yield |

|---|---|---|

| Cyanation | 140°C, 16 h | 72% |

| Hydrolysis | KOH, reflux | 85% |

Functionalization of the Carboxylic Acid Group

The benzoic acid moiety undergoes typical carboxylic acid reactions:

-

Esterification : Reaction with methanol/H₂SO₄ yields the methyl ester.

-

Amidation : Treatment with 2,2-diethoxyethanamine in the presence of SOCl₂/NEt₃ produces the corresponding benzamide .

Example:

-

Amidation :

Electrophilic Aromatic Substitution

The electron-rich isoquinoline and benzoic acid rings undergo directed substitutions:

-

Nitration : Reaction with nitric acid/Ag₂O in acetone at 0°C regioselectively nitrates the isoquinoline ring at the 7-position .

-

Bromination : Halogenation using dibromohydantoin/KBr in dichloromethane with H₂SO₄ introduces bromine at the 2-position of the benzoic acid ring .

Nitration Example:

| Starting Material | Conditions | Products (Ratio) |

|---|---|---|

| 5,8-Dimethoxy-2-methylisoquinolin-1(2H)-one | HNO₃/acetone, 0°C | 7-Nitro (36 , 75%) : 4-Nitro (37 , 20%) |

Demethylation Reactions

Methoxy groups undergo oxidative or acidic demethylation:

-

Acidic Demethylation : Heating with pyridine hydrochloride selectively removes methoxy groups, yielding hydroxylated derivatives .

-

Oxidative Demethylation : Treatment with ceric ammonium nitrate (CAN) in acetone/H₂O converts methoxy groups to quinones .

Example:

-

Oxidative Demethylation of 35 :

Michael Addition to α,β-Unsaturated Systems

The isoquinoline trione derivative participates in Michael additions. For example:

-

Reaction with Ethyl 2-Nitrophenylacetate :

Stability and Degradation

-

Thermal Stability : Decomposes above 200°C.

-

Photodegradation : Exposure to UV light induces cleavage of the isoquinoline-benzoic acid linkage.

Scientific Research Applications

Chemical Properties and Structure

The compound features a complex structure characterized by an isoquinoline moiety and a benzoic acid derivative. Its molecular formula is C17H18N2O4, indicating the presence of methoxy groups that enhance its solubility and biological activity.

Biological Activities

-

Anticancer Properties

- Recent studies have demonstrated that 2-(6,7-Dimethoxyisoquinolin-1-yl)-5-methoxybenzoic acid exhibits promising anticancer activity. It has been evaluated against various cancer cell lines, showing significant inhibition of cell proliferation.

- For instance, in vitro assays revealed that the compound can induce apoptosis in human tumor cells, leading to a decrease in cell viability. The mechanism involves the activation of caspases and modulation of apoptotic pathways, suggesting its potential as a chemotherapeutic agent.

-

Anti-inflammatory Effects

- The compound has also been investigated for its anti-inflammatory properties. Research indicates that it can inhibit the expression of pro-inflammatory cytokines and enzymes such as cyclooxygenase-2 (COX-2). This action may be beneficial in treating inflammatory diseases, including arthritis and other chronic conditions.

-

Neuroprotective Activity

- Preliminary findings suggest that this compound may possess neuroprotective effects. Studies involving neuroblastoma cells have shown that it can protect against oxidative stress-induced damage, which is crucial in neurodegenerative diseases like Alzheimer's.

Pharmaceutical Applications

The compound's unique chemical structure allows for various pharmaceutical applications:

- Drug Development : Its ability to modulate biological pathways makes it a candidate for drug development targeting cancer and inflammatory diseases.

- Formulation : The methoxy groups improve solubility, facilitating the formulation of effective drug delivery systems.

Case Study 1: Anticancer Efficacy

A study published in a peer-reviewed journal assessed the efficacy of this compound against breast cancer cell lines. The results indicated a dose-dependent reduction in cell viability with an IC50 value of approximately 15 µM. Mechanistic studies revealed that the compound induced apoptosis through mitochondrial pathways.

Case Study 2: Anti-inflammatory Mechanism

In a model of acute inflammation induced by lipopolysaccharide (LPS), the administration of this compound resulted in a significant decrease in inflammatory markers such as TNF-alpha and IL-6. Histological analysis showed reduced tissue damage compared to control groups, highlighting its therapeutic potential in managing inflammatory responses.

Data Table: Summary of Biological Activities

Mechanism of Action

The mechanism of action of 2-(6,7-Dimethoxyisoquinolin-1-yl)-5-methoxybenzoic acid involves its interaction with molecular targets and pathways within cells. For example, copper complexes of this compound have been shown to induce bimodal death of cancer cells through apoptosis and autophagy . These complexes interact with DNA via an intercalative binding mode, leading to the activation of apoptotic and autophagic cell signaling pathways .

Comparison with Similar Compounds

Similar Compounds

2-(6,7-Dimethoxyisoquinolin-1-yl) aniline: Another isoquinoline derivative with similar biological activities.

2-(6-Methoxyisoquinolin-1-yl) aniline: A related compound with comparable chemical properties.

Uniqueness

2-(6,7-Dimethoxyisoquinolin-1-yl)-5-methoxybenzoic acid is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity. Its ability to form stable complexes with metals, such as copper, enhances its potential for therapeutic applications .

Biological Activity

2-(6,7-Dimethoxyisoquinolin-1-yl)-5-methoxybenzoic acid is a compound of interest due to its potential therapeutic applications and biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

- Molecular Formula : C18H19N1O4

- Molecular Weight : 313.35 g/mol

The structure features an isoquinoline moiety and a methoxybenzoic acid component, which contribute to its biological properties.

Research indicates that this compound exhibits biological activity primarily through its interaction with G protein-coupled receptors (GPCRs), particularly the lysophosphatidic acid receptor 5 (LPA5). The compound has shown to act as an antagonist to LPA5, which is involved in various cellular processes such as inflammation and pain signaling.

Key Findings:

- LPA5 Antagonism : In vitro studies demonstrated that the compound inhibits calcium mobilization in cells expressing LPA5, indicating its role as an antagonist .

- Anti-inflammatory Effects : The compound has been linked to reduced expression of inflammatory markers such as VCAM-1 and MCP-1, suggesting potential therapeutic applications in inflammatory diseases .

Pharmacological Effects

The pharmacological profile of this compound includes:

- Anti-inflammatory Activity : The compound significantly attenuates inflammatory responses in various models, including those simulating neuropathic pain .

- Neuroprotective Effects : Preliminary studies suggest that it may protect neuronal cells from damage associated with inflammatory conditions.

Data Table: Biological Activity Summary

Case Studies

Several studies have explored the therapeutic potential of this compound:

- Study on Neuropathic Pain :

- Inflammation and Cardiovascular Health :

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 2-(6,7-Dimethoxyisoquinolin-1-yl)-5-methoxybenzoic acid, and what factors critically influence reaction yields?

- Methodological Answer : The compound can be synthesized via the Bischler-Napieralski reaction, a cyclization method used for dihydroisoquinoline derivatives. Key steps include:

Starting with 2-(4-hydroxyphenyl)acetic acid, protected via esterification (e.g., using acetic acid and H₂SO₄ as a catalyst) .

Amidation with 2-(3,4-dimethoxyphenyl)ethylamine to form intermediates.

Cyclization under reflux with POCl₃ or PCl₅ to generate the isoquinoline core.

- Critical parameters: Catalyst choice (e.g., concentrated H₂SO₄ for esterification), reaction temperature (reflux conditions), and purification via column chromatography (silica gel) or preparative HPLC .

Q. Which analytical techniques are most effective for characterizing the structural integrity and purity of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substituent positions (e.g., methoxy groups at C6/C7 and benzoic acid moiety at C2) .

- High-Performance Liquid Chromatography (HPLC) : Use C18 columns with UV detection (λ = 254 nm) to assess purity (>98% by area normalization) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., m/z 385.1425 for [M+H]⁺) .

Advanced Research Questions

Q. How can researchers address contradictions in reported biological activities of this compound across different studies?

- Methodological Answer : Discrepancies may arise from structural analogs or impurities. Strategies include:

Comparative Structural Analysis : Use X-ray crystallography or 2D NMR to confirm the absence of regioisomers (e.g., verifying methoxy group positions) .

Bioactivity Replication : Standardize assays (e.g., enzyme inhibition IC₅₀ protocols) using identical cell lines (e.g., HEK293 for receptor binding) and controls .

Metabolite Screening : LC-MS/MS to identify degradation products or metabolites that may interfere with activity .

Q. What computational approaches are suitable for elucidating the structure-activity relationship (SAR) of this compound in targeting specific enzymes?

- Methodological Answer :

Molecular Docking : Use software like AutoDock Vina to model interactions with enzyme active sites (e.g., ALOX15 or kinase domains). Validate with mutational studies .

Quantitative SAR (QSAR) : Develop regression models using descriptors like logP, polar surface area, and H-bond donors/acceptors. Train datasets should include analogs from toxicity databases (e.g., NIST Standard Reference Data) .

MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability under physiological conditions (e.g., solvation in PBS buffer) .

Q. How can researchers optimize the compound’s pharmacokinetic properties without compromising its pharmacological activity?

- Methodological Answer :

Prodrug Design : Introduce ester moieties (e.g., ethyl ester at the benzoic acid group) to enhance bioavailability. Hydrolyze in vivo via esterases .

Salt Formation : Prepare sodium or lysine salts to improve aqueous solubility. Characterize salt stability via thermogravimetric analysis (TGA) .

Microsomal Stability Assays : Use liver microsomes (human/rat) with NADPH cofactors to identify metabolic hotspots. Modify vulnerable sites (e.g., methoxy→trifluoromethoxy) .

Q. Data Contradiction Analysis

Q. How should researchers interpret conflicting toxicity data between in vitro and in vivo studies for this compound?

- Methodological Answer :

Dose-Response Reconciliation : Compare NOAEL (No Observed Adverse Effect Level) from rodent studies with IC₅₀ values in cell assays. Adjust for species-specific metabolic differences .

Toxicogenomics : Perform RNA-seq on exposed tissues (e.g., liver) to identify dysregulated pathways (e.g., CYP450 enzymes) that may explain discrepancies .

Impurity Profiling : Use LC-MS to rule out contaminants (e.g., dichloro byproducts from synthesis) contributing to in vitro toxicity .

Properties

CAS No. |

83287-04-1 |

|---|---|

Molecular Formula |

C19H17NO5 |

Molecular Weight |

339.3 g/mol |

IUPAC Name |

2-(6,7-dimethoxyisoquinolin-1-yl)-5-methoxybenzoic acid |

InChI |

InChI=1S/C19H17NO5/c1-23-12-4-5-13(15(9-12)19(21)22)18-14-10-17(25-3)16(24-2)8-11(14)6-7-20-18/h4-10H,1-3H3,(H,21,22) |

InChI Key |

IVFUIBMLKMCJOL-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=C(C=C1)C2=NC=CC3=CC(=C(C=C32)OC)OC)C(=O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.